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D-threo-Ritalinic Acid-d10

Cat. No.: B1160816
M. Wt: 229.34
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Deuterated Analogs in Isotopic Chemistry and Metabolism Studies

In the fields of medicinal chemistry and pharmacology, stable isotope-labeled compounds are indispensable tools for elucidating chemical and biological processes. symeres.com Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by their stable, non-radioactive heavy isotope, deuterium (B1214612) (D), have gained significant appreciation. tandfonline.comwikipedia.org This substitution of hydrogen with deuterium is a subtle structural modification that typically retains the parent molecule's size, shape, and pharmacological profile. wikipedia.orgjuniperpublishers.com

The key to the utility of deuterated compounds lies in the "kinetic isotope effect." symeres.comwikipedia.org The bond between carbon and deuterium (C-D) is significantly stronger—approximately 6 to 10 times more stable—than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. wikipedia.org Consequently, deuterated drugs may exhibit altered pharmacokinetic profiles, such as reduced clearance rates and extended half-lives, which can potentially enhance safety or efficacy. symeres.comtandfonline.com

Beyond modifying metabolic pathways, deuterated compounds are crucial as internal standards in quantitative bioanalysis. researchgate.net In techniques like liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS), their chemical similarity to the non-deuterated analyte ensures they behave almost identically during sample extraction and analysis, while their different mass allows for precise and accurate quantification. cerilliant.comsigmaaldrich.com

Ritalinic Acid as a Major Metabolite and its threo-Diastereomeric Significance

Ritalinic acid is known primarily as the major, yet inactive, metabolite of the central nervous system stimulant methylphenidate. wikipedia.orgmedchemexpress.comcaymanchem.com Following administration, methylphenidate is extensively metabolized in the liver, where the enzyme carboxylesterase 1 (CES1) hydrolyzes its ester group to form ritalinic acid. wikipedia.orgpharmgkb.org This metabolite can reach plasma concentrations that are one to two orders of magnitude greater than the parent drug. caymanchem.com As such, monitoring for ritalinic acid in urine is a common method to verify compliance in treatment programs. caymanchem.com

Methylphenidate has two chiral centers, which results in the existence of four stereoisomers. google.comresearchgate.net These are organized into two pairs of diastereomers: erythro and threo. Research has demonstrated that the pharmacological activity of methylphenidate is predominantly attributed to the d-threo isomer. google.comcerilliant.com This isomer shows a significantly higher binding affinity for dopamine (B1211576) transporters compared to the l-threo form. vulcanchem.com Consequently, the metabolism of the pharmacologically active d-threo-methylphenidate results in the formation of d-threo-ritalinic acid. This stereospecificity is critical in analytical and metabolic studies, where distinguishing between the different isomers is essential for accurate interpretation. cerilliant.com

Rationale for Deuteration in D-threo-Ritalinic Acid-d10 for Specialized Research Applications

The scientific interest in this compound stems directly from the clinical and forensic relevance of its non-deuterated counterpart. Since d-threo-ritalinic acid is the main metabolite of the active isomer of methylphenidate, its accurate quantification in biological samples is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. cerilliant.comcerilliant.com

This compound serves as an ideal stable isotope-labeled internal standard for these applications. sigmaaldrich.comcerilliant.com In quantitative analysis using isotope dilution methods with mass spectrometry, adding a known quantity of the deuterated standard to a sample allows for precise measurement of the non-deuterated ritalinic acid. researchgate.netcerilliant.com The d10 analog co-elutes with the target analyte but is distinguished by its higher mass, correcting for any loss during sample preparation and variability in instrument response.

Research into the synthesis of threo-Ritalinic acid-d10 has produced a highly effective internal standard. cerilliant.com While the synthesis results in a product containing a mixture of isotopic distributions (predominantly D10, D9, and others), it crucially contains no detectable D0 (non-deuterated) isomer. cerilliant.comcerilliant.com This lack of D0 is paramount, as it prevents interference with the quantification of the naturally occurring analyte, ensuring the standard's suitability for sensitive and accurate LC-MS/MS analysis. cerilliant.com

Data Tables

Table 1: Chemical Properties of DL-threo-Ritalinic Acid-d10

PropertyValueSource
Molecular Formula C₁₃H₇D₁₀NO₂ medchemexpress.commedchemexpress.compharmaffiliates.com
Molecular Weight 229.34 g/mol medchemexpress.compharmaffiliates.comnih.gov
CAS Number 1330180-60-3 medchemexpress.commedchemexpress.comnih.gov
Appearance Crystalline Solid caymanchem.com

Table 2: Isotopic Distribution in Synthesized ±-threo-Ritalinic acid-D10

Isotopic SpeciesPercentageResearch FindingSource
D10 55%The final product contained a majority of the fully deuterated D10 isomer. cerilliant.comcerilliant.com
D9 34%A significant amount of the D9 isomer was also present in the mixture. cerilliant.comcerilliant.com
D8-D7 11%Lesser amounts of D8 and D7 isomers were detected. cerilliant.comcerilliant.com
D0 Not DetectedThe absence of the non-deuterated (D0) isomer makes the material an effective internal standard. cerilliant.comcerilliant.com

Properties

Molecular Formula

C₁₃H₇D₁₀NO₂

Molecular Weight

229.34

Synonyms

(αR,2R)-α-Phenyl-2-piperidineacetic Acid-d10;  d-Ritalinic Acid-d10; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of D Threo Ritalinic Acid D10

Strategies for Stereoselective Synthesis of threo-Ritalinic Acid Precursors

The stereochemistry of ritalinic acid is a critical factor, and achieving the desired threo configuration is a key objective in its synthesis. The threo isomer is a precursor to the therapeutically active enantiomers of methylphenidate. designer-drug.com One common and practical approach to obtaining stereochemically pure precursors is through the resolution of a racemic mixture of (±)-threo-ritalinic acid. designer-drug.comgoogle.com

Classical resolution techniques have been effectively scaled for production. designer-drug.com These methods involve the use of a chiral resolving agent to form diastereomeric salts with the racemic acid. These salts exhibit different physical properties, such as solubility, allowing for their separation. For instance, (±)-threo-ritalinic acid hydrochloride has been successfully resolved using chiral agents like (S)-(−)-α-methylbenzylamine. designer-drug.com Another documented method involves dissolving dl-threo-ritalinic acid and adding an ester of tartaric acid, such as (+)-Dibenzoyl-D-tartaric acid, to facilitate the precipitation of the desired d-threo-ritalinic acid salt. google.com This process yields the d-threo-enantiomer, which can then be used in subsequent steps, including isotopic labeling. google.com

Other advanced strategies for obtaining enantiomerically pure precursors include enantioselective synthesis, which aims to create the desired stereoisomer directly. designer-drug.com These methods can involve steps like highly stereoselective coupling reactions or rhodium-mediated C-H insertion to control the stereochemistry at the key chiral centers. designer-drug.com

Deuterium (B1214612) Labeling Pathways and Reaction Mechanisms for D-threo-Ritalinic Acid-d10 Synthesis

The synthesis of this compound is undertaken to create a stable-labeled internal standard for quantitative analysis by methods like LC-MS/MS. cerilliant.com The primary goal of the deuterium labeling pathway is to incorporate ten deuterium atoms into the molecule, typically within the piperidine (B6355638) ring and other non-aromatic positions to ensure stability against back-exchange.

A key step in the synthesis of deuterated ±-threo-ritalinic acid involves the reduction of a pyridine (B92270) moiety to a fully deuterated piperidine ring. cerilliant.com This transformation is a crucial part of the synthetic pathway. While specific reaction schemes can vary, a general approach involves catalytic hydrogenation using deuterium gas (D₂) in the presence of a catalyst, such as Platinum on carbon (Pt/C), in a deuterated solvent. cerilliant.comiaea.org The catalyst facilitates the addition of deuterium atoms across the double bonds of the pyridine ring, leading to a saturated, deuterated piperidine structure. In some cases, the catalyst may also promote the exchange of aromatic hydrogens for deuterium, although this is often a minor side reaction. cerilliant.com The deuterated precursor is then carried through the final steps to yield the target this compound. cerilliant.com

Characterization of Isotopic Purity and Deuterium Distribution within the Molecule

Following synthesis, a comprehensive characterization is essential to confirm the isotopic purity and the precise location of the deuterium atoms within the ritalinic acid molecule. This verification ensures the suitability of the compound as an internal standard. rsc.org A combination of high-resolution mass spectrometry (HR-MS) and advanced nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structural integrity and the specific sites of deuterium incorporation. rsc.org

Quantitative NMR (qNMR): qNMR is particularly valuable for determining the percentage of deuterium present at each carbon position. cerilliant.com By comparing the integrals of proton signals in the deuterated compound to those of a non-deuterated standard, a quantitative measure of deuterium incorporation at each site can be achieved. nih.gov This technique helps to reveal the distribution of deuterium throughout the piperidine moiety and can also detect any unintended exchange on the aromatic ring. cerilliant.com

²H NMR: A method combining ¹H NMR and ²H NMR has also been established to accurately determine the isotopic abundance of deuterated compounds. nih.gov

While the target product is the D10 isotopologue, the synthesis process often yields a mixture of isotopologues with varying numbers of deuterium atoms. cerilliant.com Quantitative assessment of this distribution is critical.

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the isotopic enrichment and the relative abundance of different isotopologues (e.g., D10, D9, D8). nih.gov By analyzing the isotopic ion clusters in the mass spectrum, the percentage of each deuterated species can be calculated. rsc.orgnih.gov For example, a synthesis of ±-threo-ritalinic acid-d10 resulted in a mixture containing not only the desired D10 product but also significant amounts of D9 and lesser amounts of D8 and D7 species. cerilliant.com The D0 (unlabeled) isomer was not detected in this particular synthesis. cerilliant.com

The table below presents research findings on the isotopic distribution from a synthesis of deuterated threo-ritalinic acid. cerilliant.com

IsotopologuePercentage (%)
D1055
D934
D8-D711

This interactive table summarizes the distribution of deuterium isotopologues found in a sample of synthesized deuterated ±-threo-ritalinic acid, as determined by LC/MS-SIM analysis. cerilliant.com

This detailed analysis of isotopic ratios is vital for ensuring the quality and reliability of the deuterated standard in quantitative analytical applications. cerilliant.combvsalud.org

Advanced Analytical Applications of D Threo Ritalinic Acid D10 in Chemical and Biochemical Research

Role as a Stable Isotope Internal Standard in Mass Spectrometry-Based Assays

D-threo-Ritalinic Acid-d10 is a deuterated form of d-threo-ritalinic acid, the primary metabolite of d-threo-methylphenidate. In quantitative bioanalysis, stable isotope-labeled compounds are considered the gold standard for use as internal standards in mass spectrometry (MS). The key principle behind their efficacy is that a stable isotope-labeled internal standard, such as this compound, is chemically identical to the analyte of interest (the non-labeled ritalinic acid) and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov However, due to the incorporation of ten deuterium (B1214612) atoms, it has a higher mass, allowing the mass spectrometer to distinguish it from the endogenous analyte. This co-elution and similar ionization response allow the internal standard to accurately correct for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification. nih.gov

Certified reference materials of (±)-threo-Ritalinic acid-D10 are synthesized with high chemical purity (e.g., 99%) and a high degree of isotopic labeling. cerilliant.com Critically, the isotopic purity ratio of the non-labeled (D0) form to the deuterated (D10) form is essentially zero (D0/D10 = 0%), which prevents interference with the measurement of the native analyte. cerilliant.com This makes it an effective internal standard for robust and reliable quantification in complex analytical methods. cerilliant.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of analytes in complex mixtures. This compound is extensively used as an internal standard in LC-MS/MS methods developed for the determination of ritalinic acid and its parent compound, methylphenidate, in various biological fluids. cerilliant.comresearchgate.net

In these methodologies, the internal standard is added to biological samples (such as blood, oral fluid, or hair extracts) at a known concentration before sample processing. researchgate.netnih.gov During LC-MS/MS analysis, the analyte and the internal standard are chromatographically separated and then detected by the mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve and quantify the analyte in unknown samples. researchgate.net This ratio-based calculation effectively cancels out variability that can affect the absolute signal of the analyte alone. nih.gov For instance, a validated LC-MS/MS method for the analysis of ritalinic acid in oral fluid utilized (±)-threo-RA-d10 as the internal standard to achieve reliable quantification. researchgate.net

Similar to its role in LC-MS/MS, this compound is a suitable internal standard for analytical methods employing Gas Chromatography-Mass Spectrometry (GC-MS). Although LC-MS/MS is often preferred for polar metabolites like ritalinic acid, GC-MS can also be used, typically requiring a derivatization step to increase the volatility and thermal stability of the analyte. The stable isotope-labeled internal standard undergoes the same derivatization reaction and experiences similar chromatographic behavior as the analyte. Its use in GC-MS provides the same benefits of correcting for variations in sample preparation, injection volume, and system performance, thereby ensuring the accuracy and precision of the quantification.

Biological matrices such as blood, plasma, urine, and hair are inherently complex, containing numerous endogenous components like proteins, salts, and lipids that can interfere with analysis. nih.govuab.edu Effective sample preparation is crucial to remove these interferences and isolate the analyte of interest. nih.gov Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). uab.edu

The addition of this compound at the beginning of the sample preparation process is a key strategy for optimizing these procedures. researchgate.net Since the internal standard has the same physicochemical properties as the analyte, it will be affected similarly by the extraction process. Any loss of analyte during extraction steps will be mirrored by a proportional loss of the internal standard. nih.gov For example, in a method for analyzing ritalinic acid in blood, solid-phase extraction was used, and the inclusion of the deuterated internal standard accounted for the extraction recovery, which was determined to be greater than 79%. researchgate.net By normalizing the final analyte response to the internal standard response, the method compensates for incomplete or variable recovery, a common challenge in complex matrices. nih.gov This ensures that the final calculated concentration is accurate despite sample-to-sample variations in extraction efficiency.

Development and Validation of Bioanalytical Methods Utilizing this compound

The development and validation of a bioanalytical method are essential to demonstrate that it is suitable for its intended purpose and can produce reliable results. ich.orgeuropa.eu Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for validating bioanalytical methods, which include assessments of specificity, selectivity, sensitivity, linearity, accuracy, and precision. gmp-compliance.orgeuropa.eu The use of a stable isotope-labeled internal standard like this compound is a cornerstone in developing methods that can meet these stringent validation criteria. nih.gov

A full method validation is required when establishing a new bioanalytical method for quantifying an analyte in clinical or nonclinical studies. ich.orgeuropa.eu This process ensures the quality and consistency of the bioanalytical data that support regulatory submissions. europa.eu

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that are expected to be present, such as metabolites or impurities. nih.gov Selectivity is the ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. gmp-compliance.org

In LC-MS/MS and GC-MS assays, selectivity is achieved through a combination of chromatographic separation and the mass-to-charge ratio filtering of the mass spectrometer. Utilizing this compound enhances selectivity because it co-elutes with the analyte, but its unique mass transition is monitored separately. This allows the method to distinguish the analyte from closely related compounds and endogenous matrix components that might have similar retention times but different mass spectral properties. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, which are a primary source of inaccuracy and a major challenge to selectivity in bioanalytical methods. nih.gov

The sensitivity, linearity, and range of a bioanalytical method are critical performance characteristics that are thoroughly evaluated during validation. europa.eunih.gov

Sensitivity: The sensitivity of a method is defined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov Methods using this compound have demonstrated high sensitivity, with LLOQs as low as 0.5 ng/mL in blood and 1 pg/mg in hair. researchgate.netnih.gov

Linearity and Range: The linearity of a method describes its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations (ULOQ and LLOQ) that have been demonstrated to be accurate, precise, and linear. nih.gov The use of a stable isotope internal standard helps to ensure a linear and reproducible relationship between the analyte/internal standard response ratio and concentration. cerilliant.com Validated methods utilizing this compound have established wide linear ranges, such as 0.5–500 ng/mL for ritalinic acid in blood. researchgate.net

The table below summarizes key validation parameters from a published study that employed (±)-threo-Ritalinic Acid-d10 as an internal standard for the analysis of ritalinic acid (RA) in a biological matrix. researchgate.net

ParameterResult
Matrix Blood
Analytical Technique LC-MS/MS
Linear Range (RA) 0.5–500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Extraction Recovery >79%
Accuracy (Bias) -4.8% to -12.7%
Precision (Within-run) ±12.5%

Reproducibility and Accuracy of Quantification in Experimental Settings

The utility of this compound as an internal standard in quantitative analytical methods is fundamentally determined by its ability to ensure high levels of reproducibility and accuracy. In experimental settings, particularly in bioanalytical assays, these parameters are rigorously evaluated through method validation to guarantee the reliability of the data. The stable isotope-labeled nature of this compound makes it an ideal internal standard, as it co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects in mass spectrometry, thereby correcting for variations during sample preparation and analysis. tdl.org

Research has demonstrated that analytical methods employing (±)-threo-Ritalinic Acid-d10 as an internal standard exhibit excellent reproducibility and accuracy for the quantification of ritalinic acid and its parent compound, methylphenidate, in various biological matrices such as blood, plasma, and oral fluid. researchgate.net These methods are crucial for pharmacokinetic studies, forensic toxicology, and clinical monitoring. tdl.orgresearchgate.net

Validation studies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods consistently report high precision and accuracy. For instance, in the chiral separation and quantification of d,l-methylphenidate, d,l-ethylphenidate, and ritalinic acid in blood, the use of (±)-threo-RA-d10 as an internal standard resulted in intra- and inter-day bias and imprecision values that were no greater than ±12%. researchgate.net Similarly, another validated LC-MS/MS method for quantifying methylphenidate and ritalinic acid enantiomers in blood reported coefficients of variation of 15% or less and accuracy between 89% and 94% for concentrations above the limit of quantification. researchgate.netresearchgate.net

The following data tables summarize the performance characteristics of analytical methods that utilize a deuterated form of ritalinic acid as an internal standard, showcasing the reproducibility and accuracy achieved in experimental settings.

Table 1: Intra- and Inter-Day Precision and Accuracy for the Quantification of Ritalinic Acid and Methylphenidate using a Deuterated Internal Standard

AnalyteConcentration LevelIntra-Day Precision (%CV)Intra-Day Accuracy (% Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (% Bias)Reference
Ritalinic AcidQuality Control Samples≤ 12%Within ±12%≤ 12%Within ±12% researchgate.net
MethylphenidateQuality Control Samples≤ 12%Within ±12%≤ 12%Within ±12% researchgate.net
Ritalinic Acid Enantiomers>LOQ≤ 15%89% - 94%≤ 15%89% - 94% researchgate.net
Methylphenidate Enantiomers>LOQ≤ 15%89% - 94%≤ 15%89% - 94% researchgate.net

This table is interactive. Users can sort the columns to compare the precision and accuracy of different analytes.

Table 2: Linearity and Limits of Quantification (LOQ) for Analytical Methods Employing a Deuterated Ritalinic Acid Internal Standard

AnalyteMatrixLinear RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Reference
Ritalinic AcidBlood0.5 - 500 ng/mL> 0.9950.5 ng/mL researchgate.net
MethylphenidateBlood0.5 - 200 ng/mL> 0.9950.5 ng/mL researchgate.net
Ritalinic AcidOral Fluid0.5 - (Not Specified) ng/mLNot Specified0.5 ng/mL researchgate.net
MethylphenidateOral Fluid0.5 - (Not Specified) ng/mLNot Specified0.5 ng/mL researchgate.net
Ritalinic AcidUrine5 - 5000 µg/L> 0.997100 µg/L nih.gov
MethylphenidateUrine5 - 5000 µg/L> 0.997100 µg/L nih.gov

This table is interactive. Users can sort the columns to compare the analytical performance across different matrices.

The consistent and robust performance highlighted in these findings underscores the critical role of this compound in achieving reliable and accurate quantification. Its use minimizes experimental variability, a crucial factor for the validation and application of analytical methods in regulated environments. europa.eu The ability of the deuterated internal standard to compensate for matrix effects is particularly noteworthy, as these effects are a common source of inaccuracy in bioanalytical methods. tdl.orgnih.gov The development and validation of these highly reproducible and accurate methods are essential for advancing research in areas requiring precise measurement of methylphenidate and its metabolites. tdl.org

Investigations into Metabolic Pathways and Biotransformation Using D Threo Ritalinic Acid D10 As a Tracer

Elucidation of Methylphenidate Metabolism Through Deuterated Analog Tracking (In Vitro and Preclinical Models)

The primary metabolic route for methylphenidate is the de-esterification to ritalinic acid. ricardinis.ptnih.gov This process is stereoselective, with the l-isomer of methylphenidate being hydrolyzed more rapidly than the pharmacologically active d-isomer. nih.govclinpgx.org In experimental models, D-threo-Ritalinic Acid-d10 is used as an internal standard to accurately quantify the formation of d-threo-ritalinic acid from d-methylphenidate. This allows researchers to track the specific metabolic fate of the d-enantiomer without interference from the l-enantiomer's metabolism. The use of such a tracer is critical in preclinical pharmacokinetic studies to understand the disposition of the active form of the drug. ricardinis.ptnih.gov

The hydrolysis of methylphenidate to ritalinic acid is a classic example of stereospecific metabolism. In vitro studies using human liver microsomes and recombinant human carboxylesterase enzymes have demonstrated that the l-threo-enantiomer of methylphenidate is a preferred substrate over the d-threo-enantiomer. clinpgx.org This enzymatic preference leads to a significant difference in the clearance rates of the two isomers. The use of this compound allows for the precise quantification of the d-threo-ritalinic acid formed, enabling detailed kinetic analysis of the stereospecific hydrolysis.

Enzymatic Hydrolysis of Methylphenidate Enantiomers by CES1A1
Enantiomerkcat/Km (mM⁻¹ min⁻¹)
l-threo-methylphenidate7.7
d-threo-methylphenidate1.3-2.1

This table presents the catalytic efficiency (kcat/Km) of human carboxylesterase 1A1 (CES1A1) for the hydrolysis of the l- and d-threo-enantiomers of methylphenidate. The higher value for the l-enantiomer (B50610) indicates it is metabolized more efficiently than the d-enantiomer. clinpgx.org

The primary enzyme responsible for the hydrolysis of methylphenidate is carboxylesterase 1 (CES1), which is highly expressed in the human liver. clinpgx.orgnih.gov CES1 governs the stereoselective clearance of methylphenidate. clinpgx.org In experimental systems designed to investigate the function of CES1, this compound can be used as a tracer to study the potential for further metabolism of ritalinic acid itself, should any downstream pathways exist. While ritalinic acid is generally considered the final, inactive metabolite, tracer studies can confirm this and explore the potential for other minor biotransformation pathways under various experimental conditions.

Assessment of Kinetic Isotope Effects on Biotransformation Rates (Non-Clinical Contexts)

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). mdpi.com In the context of drug metabolism, if the breaking of a carbon-hydrogen bond is a rate-determining step in a metabolic reaction, replacing hydrogen with deuterium can slow down that reaction. While this compound is primarily used as a stable, non-metabolized internal standard for quantification, its deuterated nature could theoretically influence any subsequent enzymatic processes. For instance, if ritalinic acid were to undergo further oxidative metabolism involving the deuterated positions, a KIE would be observed, resulting in a slower rate of biotransformation for the deuterated analog compared to its non-deuterated counterpart. This principle is utilized in drug design to intentionally slow down metabolism and improve pharmacokinetic profiles. mdpi.com

Conceptual Illustration of Kinetic Isotope Effect on Biotransformation
CompoundRelative Rate of BiotransformationPotential Mechanism
d-threo-Ritalinic Acid100%Standard enzymatic reaction
This compound<100%Slower C-D bond cleavage in a rate-determining step

This conceptual table illustrates how the kinetic isotope effect could theoretically reduce the rate of biotransformation of this compound compared to its non-deuterated form if the deuterated positions were involved in a rate-limiting metabolic step.

Insights into Metabolic Stability and Clearance Mechanisms in Experimental Systems

Metabolic stability assays are crucial in vitro studies that predict how quickly a compound will be metabolized in the body. d-nb.info These assays, typically using liver microsomes or hepatocytes, measure the rate of disappearance of a compound over time. By introducing a known concentration of this compound into such an experimental system, its stability can be precisely monitored. The use of a deuterated standard allows for clear and unambiguous detection by mass spectrometry, distinguishing it from other components in the complex biological matrix. This enables the calculation of key parameters like intrinsic clearance and half-life, providing insights into how ritalinic acid is cleared from the system. nih.govd-nb.info

Parameters Measured in Metabolic Stability Assays
ParameterDescriptionUtility
Half-life (t½)Time taken for the concentration of the compound to reduce by half.Indicates the duration of the compound in the system.
Intrinsic Clearance (CLint)The inherent ability of the liver to metabolize a drug.Used to predict in vivo hepatic clearance.
% RemainingPercentage of the initial compound concentration remaining at various time points.Provides a direct measure of metabolic stability.

This table outlines the key parameters determined in metabolic stability assays, which can be accurately measured for this compound in experimental systems to understand its clearance.

Stereochemical Research and Diastereomeric Purity Assessment Utilizing Deuterated Analogs

Enantiomeric and Diastereomeric Purity Determination of D-threo-Ritalinic Acid-d10

The enantiomeric and diastereomeric purity of this compound is a critical parameter, particularly when it is utilized as an internal standard in quantitative bioanalytical assays or in metabolic studies. The presence of undesired stereoisomers can lead to inaccurate quantification and misinterpretation of metabolic data. A comprehensive assessment of stereochemical purity involves a combination of synthetic process control and sophisticated analytical techniques.

The synthesis of deuterated analogs such as (±)-threo-Ritalinic acid-D10 HCl has been documented, with a reported chemical purity of 99%. cerilliant.com However, the isotopic composition often consists of a mixture of deuterated species, for instance, 55% D10, 34% D9, and 11% D8-D7 isomers, with the non-deuterated (D0) isomer being undetected. cerilliant.com While this isotopic distribution is often acceptable for its use as an internal standard in mass spectrometry-based methods, the stereochemical purity requires separate verification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the determination of enantiomeric and diastereomeric purity. researchgate.net Chiral stationary phases (CSPs) are employed to achieve separation of the different stereoisomers. For ritalinic acid and its parent compound, methylphenidate, various chiral selectors have proven effective. researchgate.net

A typical analytical approach for assessing the stereochemical purity of a this compound standard would involve the following steps:

High-Resolution Chiral Chromatography : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable chiral column is used.

Mass Spectrometric Detection : A tandem mass spectrometer is used for sensitive and selective detection of the deuterated analyte and any potential stereoisomeric impurities.

Method Validation : The analytical method is validated to ensure its accuracy, precision, linearity, and sensitivity for quantifying the different stereoisomers. researchgate.net

The table below summarizes key parameters for a hypothetical validated chiral LC-MS/MS method for the purity assessment of this compound.

ParameterSpecification
Chromatographic ColumnChiral AGP, 5 µm, 150 mm x 4.0 mm
Mobile PhaseIsocratic mixture of aqueous buffer and organic modifier
Flow Rate0.8 mL/min
DetectionTandem Mass Spectrometry (MS/MS)
Limit of Quantification (LOQ) for Stereoisomeric Impurities≤ 0.1%
Resolution (Rs) between Stereoisomers> 1.5

Chiral Separation Techniques for Deuterated Stereoisomers in Analytical Research

The separation of stereoisomers is a fundamental challenge in analytical chemistry. For deuterated compounds like this compound, the same principles of chiral recognition that apply to their non-deuterated counterparts are utilized. The primary difference lies in the detection method, where mass spectrometry is essential to distinguish between the deuterated standard and the non-deuterated analyte.

Several advanced chiral separation techniques are employed in the analysis of ritalinic acid stereoisomers and are applicable to its deuterated analogs:

Chiral Liquid Chromatography (LC) : This is the most widely used technique. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Vancomycin-based CSPs, for example, have been successfully used for the enantiomeric separation of methylphenidate and its metabolites. researchgate.netnih.gov These columns can operate in both normal-phase and reversed-phase modes, offering flexibility in method development. nih.gov The separation mechanism can involve a combination of π-π complexation, hydrogen bonding, and inclusion complexation. nih.gov

Supercritical Fluid Chromatography (SFC) : SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than traditional LC. nih.gov It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. Chiral SFC methods have been developed for the enantiomeric separation of methylphenidate, ethylphenidate, and ritalinic acid in biological matrices. nih.gov

Capillary Electrophoresis (CE) : Chiral CE is another valuable technique for the separation of stereoisomers. It involves the use of a chiral selector added to the background electrolyte. The differential migration of the enantiomer-selector complexes in an electric field allows for their separation.

The choice of technique depends on the specific analytical requirements, such as the complexity of the sample matrix, the required sensitivity, and the desired throughput. For quantitative bioanalysis, LC-MS/MS is often the method of choice due to its high sensitivity and specificity. researchgate.net

TechniquePrinciple of SeparationCommon Chiral Selectors/Stationary PhasesAdvantages
Chiral LCDifferential interaction with a chiral stationary phaseVancomycin, Amylose or Cellulose derivativesRobust, versatile, widely applicable
Chiral SFCDifferential partitioning between a supercritical fluid mobile phase and a chiral stationary phaseSimilar to Chiral LCHigh speed, high efficiency, reduced solvent consumption
Chiral CEDifferential migration of diastereomeric complexes in an electric fieldCyclodextrins, chiral crown ethersHigh efficiency, low sample and reagent consumption

Implications of Stereochemistry for Metabolic Pathway Characterization

The stereochemical configuration of a drug molecule can have profound implications for its metabolic fate. The enzymes responsible for drug metabolism are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they metabolize one stereoisomer at a different rate than another. nih.govnih.gov This is particularly relevant for methylphenidate, which is primarily metabolized to ritalinic acid. taylorandfrancis.com

Studies have shown that the metabolism of methylphenidate is stereoselective, with the l-enantiomer (B50610) being metabolized more rapidly than the d-enantiomer. nih.gov This results in a higher plasma concentration of the pharmacologically more active d-threo-methylphenidate. researchgate.net

Deuterated analogs like this compound play a crucial role in elucidating these stereoselective metabolic pathways through several mechanisms:

Internal Standards in Metabolite Quantification : this compound serves as an ideal internal standard for the accurate quantification of d-threo-ritalinic acid in biological samples. cerilliant.comcerilliant.com By adding a known amount of the deuterated standard to a sample, any variability in sample preparation and analysis can be corrected for, leading to more precise and accurate measurement of the metabolite concentration.

Kinetic Isotope Effect (KIE) Studies : The replacement of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes such as cytochrome P450. bioscientia.de By synthesizing deuterated versions of a drug at specific metabolic sites, researchers can investigate the mechanism and rate-limiting steps of its metabolism. While the primary metabolism of methylphenidate to ritalinic acid is a hydrolysis reaction, deuteration in other parts of the molecule could potentially be used to study secondary metabolic pathways.

The table below outlines the key implications of stereochemistry in the metabolism of the parent compound of this compound.

Aspect of MetabolismImplication of StereochemistryRole of Deuterated Analogs
Rate of MetabolismEnzymes may preferentially metabolize one enantiomer over the other. nih.govCan be used to probe reaction mechanisms through the Kinetic Isotope Effect (KIE). nih.gov
Metabolite ProfileThe ratio of enantiomeric metabolites may differ from the ratio of the parent drug enantiomers.Serve as stable, non-radioactive tracers to follow the metabolic fate of each stereoisomer.
Pharmacological ActivityOne enantiomer of the parent drug is typically more active; the metabolite is generally inactive. taylorandfrancis.comAid in the accurate quantification of the active parent drug and its inactive metabolite. cerilliant.com

Future Directions and Emerging Research Avenues for D Threo Ritalinic Acid D10

Exploration of Novel Analytical Platforms for Enhanced Detection and Characterization

The precise and accurate quantification of ritalinic acid is paramount in clinical and forensic toxicology. usamedpremium.com D-threo-Ritalinic Acid-d10 serves as an ideal internal standard for these analyses, primarily utilizing mass spectrometry-based methods. clearsynth.com Future research is geared towards refining these techniques and exploring novel platforms for even greater sensitivity and characterization.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of methylphenidate and its metabolites. nih.govnih.gov The development of methods using LC-MS/MS allows for the sensitive and rapid detection of these compounds in various biological matrices, including blood, urine, and oral fluid. nih.govnih.govresearchgate.net this compound is crucial in these assays to correct for matrix effects and variations during sample preparation, ensuring high accuracy. clearsynth.comnih.govresearchgate.net Ongoing advancements focus on micro-extraction techniques like micro-QuEChERS and automated solid-phase extraction (SPE) to improve sample throughput and reduce solvent consumption. nih.govresearchgate.net

Further characterization of this compound itself involves sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including quantitative NMR (qNMR), is employed to determine the exact position and percentage of deuterium (B1214612) incorporation within the molecule. cerilliant.com This is vital for confirming the isotopic purity and ensuring the absence of scrambling, where deuterium atoms migrate to unintended positions in the molecule. cerilliant.com

Table 1: Analytical Platforms for this compound

Analytical PlatformApplicationKey Advantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantitative analysis of ritalinic acid in biological samples (urine, oral fluid, blood). nih.govnih.govresearchgate.netHigh sensitivity, specificity, and suitability for complex matrices. clearsynth.comnih.gov
Gas Chromatography/Mass Spectrometry (GC/MS)Forensic analysis and clinical toxicology. usamedpremium.comWell-established technique for volatile compounds.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and determination of isotopic purity. cerilliant.comProvides detailed information on the location and extent of deuteration. cerilliant.com

Expanding the Scope of Isotopic Tracer Applications in Fundamental Biochemical Research

Stable isotope-labeled compounds like this compound are invaluable tools for tracing the metabolic fate of drugs and endogenous compounds. medchemexpress.com While its primary use is as an internal standard for quantitative analysis, its potential as an isotopic tracer in fundamental biochemical research is an expanding area of interest.

Deuterated compounds allow researchers to distinguish between the administered substance and the naturally occurring (endogenous) analyte. clearsynth.com This is fundamental to pharmacokinetic studies that track how a drug and its metabolites are absorbed, distributed, metabolized, and excreted. By administering a non-deuterated drug and using the deuterated metabolite standard, researchers can precisely map the metabolic pathways.

Future applications could involve using this compound in sophisticated metabolic flux analyses. Such studies could provide deeper insights into the enzymatic processes governing the breakdown of methylphenidate, particularly the role of the carboxylesterase 1 (CES1) enzyme, which is responsible for hydrolyzing methylphenidate to ritalinic acid. researchgate.net Understanding these pathways is critical for predicting drug-drug interactions and individual variability in drug response.

Development of Next-Generation Deuterated Reference Standards for Related Compounds

The synthesis and certification of this compound highlights the critical need for high-purity, well-characterized reference standards in analytical chemistry. cerilliant.comnih.gov There is a growing demand for the development of a wider range of deuterated standards for other metabolites and related compounds. nih.govsemanticscholar.org

The synthesis of deuterated compounds can be complex, often requiring multiple steps and specialized starting materials. cerilliant.comnih.gov For this compound, synthesis can begin from deuterated pyridine (B92270) (pyridine-D5), proceeding through several stages to build the final molecule. cerilliant.com A significant challenge during synthesis is ensuring high isotopic purity and minimizing the presence of lesser-deuterated variants (e.g., D9, D8), which requires rigorous purification and analytical verification. cerilliant.com

Future efforts will likely focus on:

Developing more cost-effective and efficient synthetic routes to make these standards more accessible. nih.govnih.gov

Synthesizing deuterated standards for minor or secondary metabolites of methylphenidate, such as p-hydroxyritalinic acid, to create a more complete picture of its metabolism. iaea.org

Creating enantiomerically pure deuterated standards , as many drugs, including methylphenidate, have chiral centers where one enantiomer is significantly more active than the other. cerilliant.com This is crucial for accurately studying the pharmacokinetics of the specific, active forms of drugs.

Contribution to Fundamental Understanding of Deuterium Isotope Effects in Complex Biological Systems

The replacement of hydrogen with deuterium, a heavier stable isotope, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE) or deuterium isotope effect (DIE). bioscientia.denih.gov This effect stems from the carbon-deuterium (C-D) bond being stronger and having a lower vibrational frequency than a carbon-hydrogen (C-H) bond, thus requiring more energy to break. bioscientia.de

This principle has significant implications in drug metabolism. Many metabolic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. bioscientia.de Replacing a hydrogen atom with deuterium at a site of metabolic attack can slow down the rate of metabolism. nih.gov

Studying compounds like this compound and its parent drug, deuterated methylphenidate, provides a model for understanding these fundamental isotope effects in vivo. nih.gov Research in this area can help:

Elucidate reaction mechanisms of metabolic enzymes by pinpointing which C-H bonds are broken during a drug's breakdown. nih.gov

Predict how deuteration might alter a drug's pharmacokinetic profile , potentially leading to a longer half-life or increased systemic exposure. nih.gov

Inform the design of "deuterated drugs," where deuterium is intentionally incorporated into a drug's structure to improve its metabolic stability and potentially enhance its therapeutic profile.

While this compound is a metabolite, the principles learned from its use and analysis contribute to this broader understanding of how subtle atomic changes can have significant consequences within complex biological systems. nih.govosti.gov

Q & A

How can the PICO framework be adapted to formulate research questions on this compound’s bioanalytical applications?

  • Population : Human plasma/tissue samples.
  • Intervention : LC-MS/MS quantification using this compound.
  • Comparison : Non-deuterated analogs or alternative internal standards.
  • Outcome : Improved accuracy, precision, and sensitivity. This structure ensures questions are clinically relevant and methodologically rigorous .

Q. What ethical considerations arise when using deuterated compounds in human pharmacokinetic studies?

  • Methodological Answer : Ethical review boards require:
  • Deuterium Safety Data : Provide toxicity profiles (e.g., no known teratogenicity at studied doses).
  • Informed Consent : Disclose deuterium use and potential risks (e.g., isotopic effects).
  • Data Privacy : Anonymize participant identifiers in datasets .

Data Analysis and Reporting

Q. How should researchers handle outliers in this compound calibration curves?

  • Methodological Answer : Apply Grubbs’ test (α=0.05) to identify statistical outliers. If exclusion is justified, re-validate the curve. Report all outliers transparently in supplementary data, detailing their impact on quantification thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.